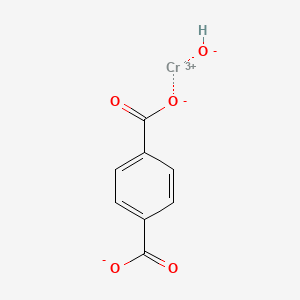
((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) typically involves the reaction of chromium salts with 4-carboxylatobenzoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of ((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures, including NMR, HPLC, and GC analyses, are employed to verify the compound’s purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state chromium compounds.
Reduction: It can be reduced to lower oxidation state chromium compounds using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where the carboxylato or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(VI) compounds, while reduction reactions may produce chromium(II) compounds .
Wissenschaftliche Forschungsanwendungen
((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) has several scientific research applications, including:
Chemistry: Used as a reagent in various organic and inorganic synthesis reactions.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chromium(III) acetate
- Chromium(III) chloride
- Chromium(III) sulfate
- Chromium(III) picolinate
- Chromium(III) oxide
Uniqueness
((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Unlike other chromium(III) compounds, it has a carboxylato and hydroxy group that allows for unique interactions and applications in various fields .
Eigenschaften
Molekularformel |
C8H5CrO5 |
|---|---|
Molekulargewicht |
233.12 g/mol |
IUPAC-Name |
chromium(3+);terephthalate;hydroxide |
InChI |
InChI=1S/C8H6O4.Cr.H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+3;/p-3 |
InChI-Schlüssel |
IHUWNIOMPKPEBO-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1S,2S,5R)-3-[(2S)-2-amino-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B14036121.png)
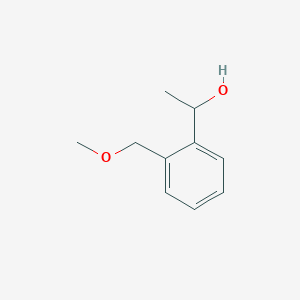


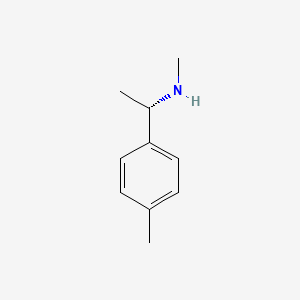

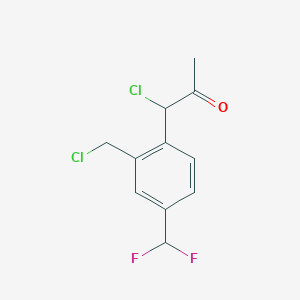
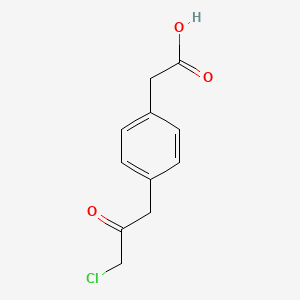
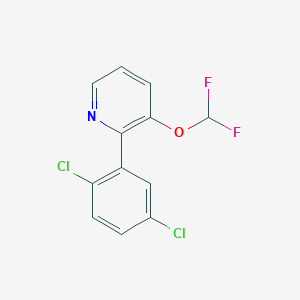
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine](/img/structure/B14036171.png)
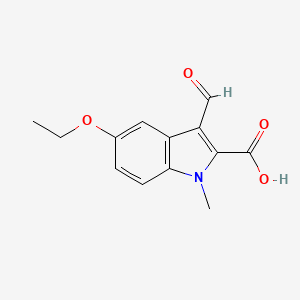
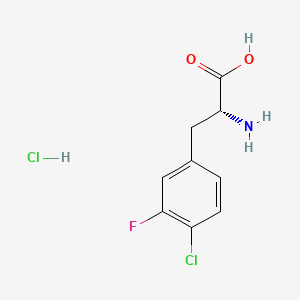
![tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14036188.png)

